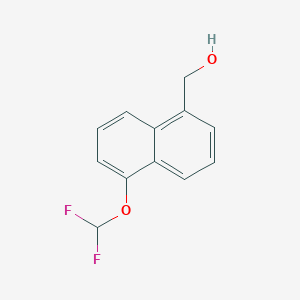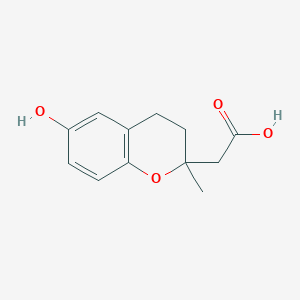
4-(1-Methyl-1H-pyrazol-4-yl)naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)naphthalen-1-amine is an organic compound characterized by the presence of a naphthalene ring substituted with a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)naphthalen-1-amine typically involves the reaction of naphthalene derivatives with pyrazole intermediates. One common method includes the use of enaminones and hydrazines in the presence of catalysts such as iodine . The reaction conditions often require elevated temperatures and specific solvents to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-1H-pyrazol-4-yl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce fully hydrogenated naphthalene derivatives .
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-4-yl)naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)naphthalen-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Shares the pyrazole moiety but lacks the naphthalene ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a similar naphthalene structure but with additional phenyl and fluorophenyl groups.
Uniqueness: 4-(1-Methyl-1H-pyrazol-4-yl)naphthalen-1-amine is unique due to its specific combination of the naphthalene and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)naphthalen-1-amine |
InChI |
InChI=1S/C14H13N3/c1-17-9-10(8-16-17)11-6-7-14(15)13-5-3-2-4-12(11)13/h2-9H,15H2,1H3 |
InChI Key |
AFRHRAFVVHFUDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-1-methyl-n-propyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883539.png)


![6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11883582.png)

![3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11883596.png)
![4-Ethoxybenzo[d]oxazole-2-acetic acid](/img/structure/B11883600.png)
![3-[(5-Methylhexan-2-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11883610.png)

![2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11883615.png)

